(3-Methyldecyl)(triphenyl)phosphanium bromide
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Overview
Description
(3-Methyldecyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the formula [(C6H5)3PCH3]Br. It is the bromide salt of a phosphonium cation and is typically a white solid that is soluble in polar organic solvents . This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for forming carbon-carbon double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methyldecyl)(triphenyl)phosphanium bromide is synthesized by treating triphenylphosphine with methyl bromide. The reaction proceeds as follows :
Ph3P+CH3Br→Ph3PCH3Br
This reaction is typically carried out in a polar organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reaction vessels, precise temperature control, and efficient mixing to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Methyldecyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium (BuLi), which is used to generate the corresponding ylide for Wittig reactions . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. In the Wittig reaction, for example, the product is typically an alkene .
Scientific Research Applications
(3-Methyldecyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (3-Methyldecyl)(triphenyl)phosphanium bromide involves the formation of a ylide, which then reacts with aldehydes or ketones to form alkenes. The ylide formation is facilitated by the strong base, which deprotonates the phosphonium salt to generate the reactive ylide species .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a 3-methyldecyl group.
(Methoxymethyl)triphenylphosphonium bromide: Contains a methoxymethyl group instead of a 3-methyldecyl group.
Uniqueness
(3-Methyldecyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl chain length, which can influence its solubility and reactivity compared to other phosphonium salts . This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Properties
CAS No. |
93119-10-9 |
---|---|
Molecular Formula |
C29H38BrP |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
3-methyldecyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-3-4-5-6-10-17-26(2)24-25-30(27-18-11-7-12-19-27,28-20-13-8-14-21-28)29-22-15-9-16-23-29;/h7-9,11-16,18-23,26H,3-6,10,17,24-25H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FZOFOGVCMNADKH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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